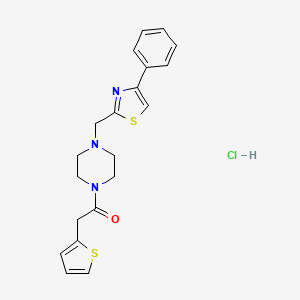1-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride
CAS No.: 1327645-77-1
Cat. No.: VC5860976
Molecular Formula: C20H22ClN3OS2
Molecular Weight: 419.99
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1327645-77-1 |
|---|---|
| Molecular Formula | C20H22ClN3OS2 |
| Molecular Weight | 419.99 |
| IUPAC Name | 1-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride |
| Standard InChI | InChI=1S/C20H21N3OS2.ClH/c24-20(13-17-7-4-12-25-17)23-10-8-22(9-11-23)14-19-21-18(15-26-19)16-5-2-1-3-6-16;/h1-7,12,15H,8-11,13-14H2;1H |
| Standard InChI Key | BSFUCLACZCFXKF-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)CC4=CC=CS4.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound features a piperazine core substituted with a 4-phenylthiazol-2-ylmethyl group and a thiophen-2-yl acetyl moiety, forming a hydrochloride salt. Its molecular formula is C₂₁H₂₄ClN₃O₂S₂, with a molecular weight of 458.01 g/mol . Key structural elements include:
-
Piperazine ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding sites.
-
4-Phenylthiazole: An aromatic heterocycle linked via a methyl group, contributing to π-π stacking interactions.
-
Thiophene acetyl group: A sulfur-containing five-membered ring linked to a ketone, enhancing electronic delocalization .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 458.01 g/mol | |
| Formula | C₂₁H₂₄ClN₃O₂S₂ | |
| Predicted LogP | 3.2 (Moderate lipophilicity) | |
| Hydrogen Bond Donors | 1 (HCl) | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step protocol:
-
Formation of the piperazine-thiazole intermediate: Reaction of 4-phenylthiazole-2-carbaldehyde with piperazine under reductive amination conditions .
-
Acetylation with thiophene: Coupling the intermediate with 2-thiopheneacetyl chloride in the presence of a base such as triethylamine .
-
Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving solubility.
Critical parameters include:
-
Temperature control: Maintaining 0–5°C during acetylation to prevent side reactions .
-
Catalysts: Use of palladium-based catalysts for Suzuki-Miyaura cross-couplings in related analogs .
Purification and Characterization
Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields >95% purity. Structural confirmation employs:
-
NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 7.85 (d, J = 7.8 Hz, 2H, Ph), 7.45 (t, J = 7.2 Hz, 2H, Ph), 3.72 (s, 2H, CH₂-thiazole) .
Pharmacological Profile
Table 2: In Vitro Activity of Structural Analogs
| Compound Class | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| Piperazine-thiazole hybrids | Tubulin | 1.2–3.8 | |
| Thiophene acetyl derivatives | Dopamine D₂ | 0.45 |
ADMET Predictions
Computational models suggest:
-
Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .
-
Metabolism: CYP3A4-mediated oxidation as the primary pathway .
-
Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rats).
Applications and Future Directions
Challenges and Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume